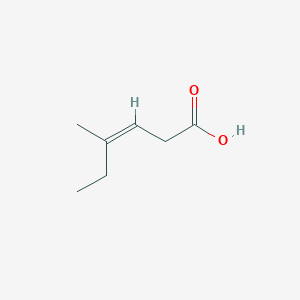

(Z)-4-Methylhex-3-enoic acid

Description

Contextualization within Unsaturated Fatty Acid Chemistry

The presence of both a double bond and a methyl branch distinguishes it from simple straight-chain saturated and unsaturated fatty acids. These structural features affect its physical properties, such as its melting and boiling points, as well as its chemical reactivity. For instance, the double bond is a site for reactions like hydrogenation and oxidation. smolecule.com

Significance in Organic Synthesis and Biochemical Studies

In the realm of organic synthesis, (Z)-4-Methylhex-3-enoic acid serves as a valuable building block for creating more complex molecules. smolecule.com Its functional groups—the carboxylic acid and the alkene—allow for a variety of chemical transformations. Researchers have explored several synthetic routes to produce this compound, including stereoselective methods to ensure the desired (Z)-isomer. researchgate.net These synthetic strategies are crucial for obtaining pure samples for further study and application. For example, methods like the aldol (B89426) condensation and catalytic hydrogenation have been employed in its synthesis. smolecule.com

From a biochemical perspective, initial studies suggest that this compound may play a role in metabolic pathways and interact with enzymes or receptors. smolecule.com Research has hinted at potential antimicrobial properties, making it a compound of interest for further investigation in biochemistry and pharmacology. smolecule.com Its structural similarity to other biologically active fatty acids suggests it could influence lipid metabolism and cellular signaling. smolecule.com

Overview of Current Research Landscape pertaining to this compound

The current research landscape for this compound is multifaceted. A significant portion of the research focuses on its synthesis, with an emphasis on developing efficient and stereoselective methods. researchgate.net Another area of active investigation is its identification and characterization in natural products, such as in certain foods and essential oils, where it may contribute to their aroma and flavor profiles. researchgate.net

Furthermore, computational studies, including Density Functional Theory (DFT) calculations, are being used to understand its molecular structure and electronic properties, providing insights into its reactivity. smolecule.com Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are essential tools for its characterization. smolecule.combldpharm.com While preliminary studies have pointed towards potential biological activities, more comprehensive research is needed to fully elucidate its mechanisms of action and potential applications. smolecule.com

Table 1: Physicochemical Properties of this compound| Property | Value |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol evitachem.com |

| CAS Number | 80113-35-5 chemsrc.com |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 118 °C (at 12 Torr) lookchem.com |

| Density | 0.9644 g/cm³ lookchem.com |

| pKa | 4.52 ± 0.10 (Predicted) lookchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(Z)-4-methylhex-3-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)/b6-4- |

InChI Key |

VKWJULLMBKNPEC-XQRVVYSFSA-N |

Isomeric SMILES |

CC/C(=C\CC(=O)O)/C |

Canonical SMILES |

CCC(=CCC(=O)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 4 Methylhex 3 Enoic Acid and Its Stereoisomers

Stereoselective Synthesis of (Z)-4-Methylhex-3-enoic acid

The creation of the this compound molecule with high stereoselectivity is a key focus of synthetic efforts. This involves the strategic application of modern organic synthesis techniques to control the configuration of the trisubstituted alkene.

Asymmetric Alkylation Approaches

Asymmetric alkylation represents a powerful tool for introducing chirality into a molecule. In the context of synthesizing chiral this compound, this would typically involve the alkylation of a prochiral precursor. While direct asymmetric alkylation of α,β-unsaturated carboxylic acid derivatives can be challenging, the use of chiral auxiliaries offers a reliable alternative.

One conceptual approach involves the use of a chiral auxiliary-derivatized ester enolate. The chiral auxiliary directs the approach of the alkylating agent to one face of the enolate, leading to the formation of a new stereocenter with a high degree of stereocontrol. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched product.

Table 1: Conceptual Asymmetric Alkylation Approach

| Step | Description | Reagents and Conditions | Expected Outcome |

| 1 | Acylation of Chiral Auxiliary | Propanoyl chloride, Chiral auxiliary (e.g., Evans' oxazolidinone), Base | Chiral N-acyl oxazolidinone |

| 2 | Enolate Formation | LDA, THF, -78 °C | Lithium enolate |

| 3 | Asymmetric Alkylation | 1-Bromobut-1-ene (Z-isomer), HMPA | Diastereomerically enriched product |

| 4 | Auxiliary Cleavage | LiOH, H2O2 | Enantiomerically enriched this compound |

This table represents a conceptual pathway and specific yields and stereoselectivities would need to be determined experimentally.

Stereocontrolled Olefination Strategies

Stereocontrolled olefination reactions are paramount for establishing the Z-geometry of the double bond in this compound. The Wittig reaction and its modifications, as well as other modern olefination methods, are central to this endeavor. nih.govuchicago.edu

The Z-selectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. nih.govuchicago.edu Non-stabilized ylides in aprotic solvents typically favor the formation of the Z-alkene. uchicago.edu For the synthesis of this compound, a possible disconnection would involve the reaction of a phosphorus ylide derived from a propyl halide with a keto-ester.

Another powerful method for the stereoselective synthesis of Z-alkenes is the Julia olefination. nih.gov This reaction involves the coupling of a sulfone with an aldehyde or ketone, followed by reductive elimination to form the alkene. nih.gov The Julia-Kocienski olefination, a modification of this reaction, often provides excellent Z-selectivity.

Table 2: Comparison of Z-Selective Olefination Methods

| Olefination Method | Key Reactants | Typical Conditions | Advantages | Potential Challenges |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Aprotic solvent, Low temperature | Wide functional group tolerance | Stereoselectivity can be variable |

| Horner-Wadsworth-Emmons | Phosphonate (B1237965) carbanion, Aldehyde/Ketone | NaH, THF | Generally high E-selectivity, but Z-selective variants exist | Z-selectivity can be challenging to achieve |

| Julia-Kocienski Olefination | Phenyltetrazolyl sulfone, Aldehyde/Ketone | LHMDS, THF | Excellent Z-selectivity | Requires multi-step synthesis of sulfone precursor |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. chemrxiv.org Enzymes, such as lipases and esterases, can be employed for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral molecules. chemrxiv.orgacs.orgmdpi.com

For the synthesis of chiral this compound, a biocatalytic approach could involve the kinetic resolution of a racemic ester of the acid. In this process, an enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases, such as those from Candida species, are commonly used for such resolutions. researchgate.netresearchgate.netmdpi.com

Table 3: Potential Biocatalytic Approaches

| Biocatalytic Strategy | Enzyme Class | Substrate | Process | Product |

| Kinetic Resolution | Lipase | Racemic ester of this compound | Enantioselective hydrolysis | Enantiomerically enriched acid and unreacted ester |

| Asymmetric Reduction | Ene-reductase | Suitable α,β-unsaturated precursor | Asymmetric reduction of C=C bond | Chiral saturated acid |

Note: The feasibility of these specific biocatalytic transformations for this compound would require experimental investigation.

Synthesis of (E)-4-Methylhex-3-enoic acid

The synthesis of the (E)-isomer of 4-Methylhex-3-enoic acid often employs similar olefination strategies as the Z-isomer, but with conditions optimized for E-selectivity. The Horner-Wadsworth-Emmons reaction, for instance, typically provides excellent E-selectivity, especially with stabilized phosphonate ylides.

Furthermore, isomerization of the Z-isomer to the more thermodynamically stable E-isomer can be achieved under certain conditions, such as acid or base catalysis, or through photochemical methods. nih.gov

Deracemization and Chiral Resolution Techniques for 4-Methylhex-3-enoic acid

Deracemization is a process that converts a racemic mixture into a single enantiomer, thus achieving a theoretical yield of 100%. acs.orgrsc.orgnih.govmpg.de This can be achieved through various methods, including dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. acs.orgrsc.org

Chiral resolution, on the other hand, involves the separation of enantiomers from a racemic mixture. mdpi.com For carboxylic acids like 4-Methylhex-3-enoic acid, classical resolution can be achieved by forming diastereomeric salts with a chiral amine. The differing solubilities of these diastereomeric salts allow for their separation by crystallization. Subsequent acidification of the separated salts regenerates the individual enantiomers of the carboxylic acid.

Enzymatic kinetic resolution, as mentioned in section 2.1.3, is also a powerful technique for resolving racemic 4-Methylhex-3-enoic acid or its esters. researchgate.netresearchgate.netmdpi.commdpi.com

Novel Synthetic Pathways and Methodological Developments

The field of organic synthesis is constantly evolving, with new methodologies being developed that could be applied to the synthesis of this compound. Recent advances in Z-selective olefin metathesis, for example, could provide a novel and efficient route to this compound. researchgate.net Additionally, the development of new organocatalysts and transition-metal catalysts for asymmetric transformations continues to open up new possibilities for the stereoselective synthesis of complex molecules. nih.govqs-gen.com The application of these emerging technologies to the synthesis of this compound and its stereoisomers is an active area of research.

Chemical Reactivity and Mechanistic Studies of Z 4 Methylhex 3 Enoic Acid

Electrophilic Additions to the Unsaturated System

The carbon-carbon double bond in (Z)-4-Methylhex-3-enoic acid is susceptible to electrophilic attack. The outcome of these reactions, in terms of stereochemistry and regioselectivity, is influenced by the nature of the electrophile and the reaction mechanism.

The stereochemistry of electrophilic additions to the Z-configured double bond of this compound is expected to follow established mechanistic pathways.

Anti-addition: For reactions that proceed through a cyclic intermediate, such as the bromination (addition of Br₂) or iodolactonization, anti-addition is the expected stereochemical outcome. lumenlearning.comlibretexts.org In the case of bromination, the initial attack of bromine forms a bridged bromonium ion on one face of the double bond. The subsequent nucleophilic attack by a bromide ion occurs from the opposite face, leading to the formation of a racemic mixture of (3R,4S)- and (3S,4R)-3,4-dibromo-4-methylhexanoic acid. libretexts.orgmasterorganicchemistry.com

Syn-addition: Reactions like catalytic hydrogenation or hydroboration-oxidation are known to proceed via syn-addition, where both new atoms are added to the same face of the double bond.

Syn- and Anti-addition: Additions that proceed through a planar carbocation intermediate, such as the addition of hydrogen halides (HX), are generally not stereospecific and can result in a mixture of syn- and anti-addition products. masterorganicchemistry.com

A particularly relevant intramolecular electrophilic addition for a γ,δ-unsaturated acid like this compound is iodolactonization . chemistnotes.com This reaction is initiated by the electrophilic attack of iodine on the double bond to form a cyclic iodonium (B1229267) ion. wikipedia.org The carboxylate group then acts as an internal nucleophile, attacking the iodonium ion in an anti-fashion with respect to the iodine bridge. wikipedia.orgstackexchange.com This intramolecular cyclization is expected to be highly stereoselective. Following Baldwin's rules for ring closure, the 5-exo-tet cyclization is favored, leading to the formation of a five-membered γ-lactone. wikipedia.org The stereochemistry of the starting Z-alkene would influence the relative stereochemistry of the final lactone product. wikipedia.org

The regioselectivity of electrophilic additions to the trisubstituted double bond of this compound is governed by the stability of the intermediate carbocation (Markovnikov's rule) or by steric and electronic effects in concerted or free-radical mechanisms (anti-Markovnikov). masterorganicchemistry.comquora.com

Markovnikov Addition: The addition of protic acids like HBr or HCl is expected to follow Markovnikov's rule. The proton will add to the less substituted carbon of the double bond (C-3), leading to the formation of a more stable tertiary carbocation at C-4. The subsequent attack of the halide nucleophile at C-4 would yield 4-halo-4-methylhexanoic acid. quora.com

Anti-Markovnikov Addition: In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, resulting in anti-Markovnikov regioselectivity. The bromine radical adds to the less substituted carbon (C-3) to form a more stable tertiary radical at C-4. Subsequent abstraction of a hydrogen atom from HBr gives 3-bromo-4-methylhexanoic acid. Hydroboration-oxidation also results in anti-Markovnikov addition of water across the double bond, ultimately yielding 3-hydroxy-4-methylhexanoic acid.

The presence of the carboxylic acid group, being remote from the double bond, is not expected to exert a strong electronic influence on the regioselectivity of additions to the C=C bond, unlike in α,β-unsaturated acids where conjugate addition is a dominant pathway. libretexts.org However, as mentioned earlier, the carboxyl group can participate as an internal nucleophile, leading to cyclization reactions like iodolactonization. wikipedia.org

The mechanism of iodolactonization involves the formation of the iodonium ion, followed by intramolecular nucleophilic attack by the carboxylate. wikipedia.org Kinetic and mechanistic studies on analogous systems have shown that this reaction is typically performed under mildly basic conditions to ensure the presence of the more nucleophilic carboxylate anion. chemistnotes.comwikipedia.org The regioselectivity of the ring-opening of the iodonium ion by the internal carboxylate is governed by Baldwin's rules, which strongly favor the formation of a five-membered ring (γ-lactone) over a six-membered ring (δ-lactone). wikipedia.org

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can undergo a variety of transformations, including esterification, amidation, reduction, and oxidation, without affecting the double bond under appropriate conditions.

Esterification: this compound can be converted to its corresponding esters through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction.

| Reaction | Reagents | Product |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | (Z)-Methyl 4-methylhex-3-enoate |

| Reaction with Alkyl Halides | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | (Z)-Methyl 4-methylhex-3-enoate |

Amidation: The direct reaction of this compound with an amine to form an amide is generally unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide formation, the carboxylic acid must first be "activated". This can be achieved using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine to form the amide. organic-chemistry.orgresearchgate.net

| Reaction | Reagents | Product |

| Amidation | Amine (e.g., Ethylamine), Coupling Agent (e.g., DCC) | (Z)-N-Ethyl-4-methylhex-3-enamide |

Reduction: The carboxylic acid group is generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org However, it can be reduced to the corresponding primary alcohol, (Z)-4-methylhex-3-en-1-ol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.orgyoutube.com These reductions typically require anhydrous conditions and are followed by an aqueous workup to protonate the resulting alkoxide. It is important to choose a reducing agent that will not affect the carbon-carbon double bond. While LiAlH₄ can sometimes reduce double bonds that are in conjugation with carbonyl groups, it is not expected to reduce the isolated double bond in this compound under standard conditions.

| Reaction | Reagents | Product |

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | (Z)-4-Methylhex-3-en-1-ol |

| Reduction | 1. BH₃·THF; 2. H₃O⁺ | (Z)-4-Methylhex-3-en-1-ol |

Oxidation: The carboxylic acid group is already in a high oxidation state and is resistant to further oxidation under mild conditions. libretexts.org However, the alkene functionality can be oxidized. Treatment with a strong oxidizing agent like hot, acidic potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup would lead to cleavage of the double bond. pressbooks.publibretexts.org This oxidative cleavage would break the molecule into two smaller carboxylic acids: propanoic acid and 2-oxobutanoic acid. Milder oxidation of the alkene, for instance with cold, dilute, alkaline KMnO₄, would yield the corresponding diol, (Z)-3,4-dihydroxy-4-methylhexanoic acid, through a syn-addition mechanism. quora.com

| Reaction | Reagents | Product(s) |

| Oxidative Cleavage | 1. O₃; 2. H₂O₂ | Propanoic acid and 2-Oxobutanoic acid |

| Dihydroxylation | Cold, dilute KMnO₄, OH⁻ | (Z)-3,4-Dihydroxy-4-methylhexanoic acid |

Olefin Metathesis Reactions involving this compound

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. ias.ac.in However, the presence of a free carboxylic acid group can be problematic for many common olefin metathesis catalysts, such as Grubbs' and Schrock's catalysts, as the acidic proton can deactivate the catalyst. nih.govnih.gov Therefore, for this compound to participate in olefin metathesis reactions, the carboxylic acid group would likely need to be protected, for example, as an ester.

Once protected, for instance as (Z)-methyl 4-methylhex-3-enoate, the molecule could potentially undergo several types of metathesis reactions:

Cross-Metathesis (CM): Reaction with another olefin in the presence of a suitable catalyst would lead to the exchange of alkylidene fragments. For example, cross-metathesis with ethylene (B1197577) could potentially yield 1-pentene (B89616) and methyl but-2-enoate, although the stereochemistry of the new double bond would depend on the catalyst used. rsc.org

Ring-Closing Metathesis (RCM): This is an intramolecular reaction and would not be applicable to this compound itself. However, if it were part of a larger diene molecule, RCM could be used to form a cyclic compound.

Self-Metathesis: In the presence of a metathesis catalyst, the protected form of this compound could react with itself to produce a mixture of products, including 3-hexene (B12438300) and dimethyl 2,5-dimethyl-oct-4-ene-2,5-dicarboxylate. ias.ac.in

The success and outcome of these reactions would be highly dependent on the choice of catalyst, reaction conditions, and the specific protecting group used for the carboxylic acid. ias.ac.innih.gov

Cycloaddition Reactions

Currently, there is a notable absence of specific research literature detailing the participation of this compound in cycloaddition reactions. While α,β-unsaturated carbonyl compounds, in general, are known to act as dienophiles in Diels-Alder reactions, specific studies investigating this reactivity for this compound have not been found in a comprehensive search of scientific databases. The steric hindrance posed by the methyl group at the 4-position and the electronic nature of the carboxylic acid moiety would be expected to influence its reactivity as a dienophile, but experimental data to support this is not presently available.

Rearrangement Reactions and Isomerizations

Detailed studies on the rearrangement and isomerization reactions specifically involving this compound are limited in the current body of scientific literature. General principles of organic chemistry suggest that, under certain conditions (e.g., acid or base catalysis, or thermal induction), the double bond in unsaturated carboxylic acids can migrate. For instance, isomerization from the (Z) to the more thermodynamically stable (E) isomer is a plausible transformation. However, specific experimental conditions, mechanistic pathways, and quantitative data for such reactions involving this compound have not been reported.

One study on the bacterial catabolism of β-myrcene by Pseudomonas sp. M1 identified (E)-4-methyl-3-hexenoic acid as a metabolic derivative, suggesting a potential enzymatic isomerization or a related biotransformation pathway. mdpi.com However, this occurs in a biological context and does not represent a standard chemical rearrangement study.

Metal-Catalyzed Transformations

The synthesis of 4-methyl-3-hexenoic acid through metal-catalyzed carbonylation represents a documented transformation involving this compound. A European patent describes a process for the preparation of unsaturated carboxylic acids, including an E/Z mixture of (4-methyl)-3-hexenoic acid, via the carbonylation of the corresponding allyl alcohol. google.com This reaction is carried out in the presence of a transition metal catalyst from groups 8, 9, or 10 of the periodic table, an organic phosphorus compound as a ligand, and a sub-stoichiometric amount of an aliphatic carboxylic acid anhydride. google.com

The process yields a mixture of the (E) and (Z) isomers. In a specific example provided, the carbonylation reaction resulted in a pale yellow oil with an E/Z ratio of 3:2. google.com

Table 1: Reported Yield and Isomer Ratio for the Synthesis of 4-Methyl-3-hexenoic acid via Metal-Catalyzed Carbonylation google.com

| Product | Yield | E/Z Ratio |

| (4-Methyl)-3-hexenoic acid | 27% | 3:2 |

This data indicates that metal-catalyzed carbonylation is a viable, albeit moderately yielding, method for the synthesis of this compound, providing a direct pathway from an allylic alcohol precursor. The mechanism of such reactions typically involves the oxidative addition of the allylic substrate to the metal center, followed by CO insertion and subsequent reductive elimination to afford the carboxylic acid product. The stereoselectivity of the reaction, leading to a mixture of E and Z isomers, is a key aspect for further mechanistic investigation.

Stereochemical Investigations and Conformational Analysis of Z 4 Methylhex 3 Enoic Acid

Elucidation of (Z)-Configuration Stability and Isomerization Pathways

The stereochemical arrangement of substituents around a carbon-carbon double bond, known as E/Z isomerism, imparts distinct physical and chemical properties to a molecule. In the case of 4-methylhex-3-enoic acid, the (Z)-configuration signifies that the higher priority groups, the ethyl group on C4 and the propanoic acid substituent on C3 (according to Cahn-Ingold-Prelog rules), are located on the same side of the double bond plane.

Generally, the (E)-isomer (trans) of an alkene is thermodynamically more stable than the (Z)-isomer (cis) due to reduced steric strain between non-bonded groups on the same side of the double bond. docbrown.info The (Z)-isomer of 4-methylhex-3-enoic acid, with the ethyl group and the carboxymethyl group in proximity, experiences greater van der Waals repulsion, rendering it less stable compared to its (E)-counterpart.

Isomerization from the (Z) to the (E) form, or vice versa, is possible but requires overcoming a significant energy barrier associated with breaking the π-bond. This transformation can be facilitated by external energy input, such as heat or light. Photoisomerization, in particular, is a known pathway for cis-trans isomerization. cdnsciencepub.com Studies on analogous unsaturated carbonyl compounds have shown that irradiation can induce a rapid equilibrium between the (Z) and (E) isomers. cdnsciencepub.com This process often involves the promotion of an electron to a π* antibonding orbital, which lowers the rotational barrier around the carbon-carbon double bond, allowing for interconversion, before the molecule relaxes back to the ground state in either the (Z) or (E) form. In some specific synthetic contexts, such as aldol (B89426) condensations, reaction conditions can be tuned to kinetically or thermodynamically favor one isomer over the other. smolecule.com

Table 1: General Comparison of (Z) and (E) Isomer Properties

| Property | (Z)-Isomer (cis) | (E)-Isomer (trans) | Rationale |

|---|---|---|---|

| Thermodynamic Stability | Generally Lower | Generally Higher | Reduced steric hindrance in the (E)-isomer. docbrown.info |

| Boiling Point | Often Higher | Often Lower | (Z)-isomers may have a small net dipole moment, leading to stronger intermolecular dipole-dipole forces. |

| Melting Point | Often Lower | Often Higher | The less symmetric shape of (Z)-isomers hinders efficient packing in a crystal lattice. |

| Reactivity in Cyclizations | Can be Higher | Can be Lower | Proximity of reactive groups in the (Z)-isomer can facilitate intramolecular reactions. docbrown.info |

Conformational Preferences and Dynamics in Solution and Solid State

In Solution: In the solution phase, the molecule is dynamic, with constant rotation occurring around the C2-C3, C4-C5, and C5-C6 single bonds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the average conformation in solution. Techniques like the Nuclear Overhauser Effect (NOE) can reveal through-space proximity between protons, helping to confirm the (Z)-geometry and identify preferred rotational conformations of the alkyl and carboxylic acid chains. For the (Z)-isomer, an NOE would be expected between the vinylic proton at C3 and the methylene (B1212753) protons of the ethyl group at C4.

In the Solid State: In the solid state, the molecule adopts a more rigid conformation, which can be determined with high precision using X-ray crystallography. While specific crystallographic data for (Z)-4-methylhex-3-enoic acid is not widely available, the behavior of analogous unsaturated carboxylic acids provides a reliable model. grafiati.com It is expected that the molecules would form hydrogen-bonded dimers, with two molecules linked by strong hydrogen bonds between their carboxylic acid groups. grafiati.com The carbon chain around the double bond would be largely planar, with the remainder of the aliphatic chain adopting a staggered conformation to minimize steric strain.

Table 2: Methods for Conformational Analysis

| Method | State | Information Obtained |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, NOESY) | Solution | Time-averaged conformation, verification of (Z)-configuration, through-space proton proximities, dynamic processes. semanticscholar.orgwiley.com |

| X-ray Crystallography | Solid | Precise bond lengths, bond angles, and torsion angles; molecular packing in the crystal lattice. acs.org |

| Infrared (IR) Spectroscopy | Solution/Solid | Information on functional groups and hydrogen bonding (e.g., broad O-H stretch for carboxylic acid dimers). |

| Computational Modeling | Theoretical | Prediction of low-energy conformers, rotational energy barriers, and geometric parameters. semanticscholar.org |

Influence of Stereochemistry on Chemical Reactivity

The stereochemistry of the double bond in this compound has a profound impact on its chemical reactivity, particularly in reactions involving the double bond or the adjacent functional groups.

The (Z)-configuration places the substituents on the same side of the double bond, creating a more sterically crowded face compared to the (E)-isomer. This steric hindrance can influence the rate and regioselectivity of addition reactions. Reagents approaching the double bond will encounter different steric environments, which can lead to different product distributions when new stereocenters are formed. For instance, in electrophilic additions, the approach of the electrophile may be directed to the less hindered face of the molecule.

Furthermore, the proximity of the ethyl group and the propanoic acid chain in the (Z)-isomer can enable or accelerate intramolecular reactions that are impossible or much slower for the (E)-isomer. A classic example in related systems is the formation of cyclic anhydrides from dicarboxylic acids, which only proceeds readily from the cis-isomer where the two carboxylic acid groups are close together. docbrown.info Similarly, for this compound, intramolecular cyclizations, such as lactonization under certain conditions, might be favored compared to the (E)-isomer where the reactive ends of the molecule are positioned far apart. Photo-initiated intramolecular hydride shifts leading to cyclized products have also been observed in similar systems, with the reaction course being dependent on the initial stereochemistry. cdnsciencepub.com

Chiral Purity Determination and Stereochemical Assignment Methodologies

While this compound itself is achiral, its reactions can produce chiral products. Moreover, the accurate assignment of the double bond's (Z)-configuration is a critical aspect of its stereochemical analysis.

Stereochemical Assignment of the Double Bond: The definitive method for assigning the (Z)-configuration is Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Coupling Constants: The magnitude of the coupling constant (³J) between vinylic protons can sometimes distinguish between isomers, but in this tetrasubstituted alkene, this is not applicable.

Nuclear Overhauser Effect (NOE): This is the most reliable NMR method. An NOE is observed between nuclei that are close in space (< 5 Å). For the (Z)-isomer, an NOE correlation is expected between the vinylic proton on C3 and the protons of the ethyl group attached to C4. In contrast, the (E)-isomer would show an NOE between the vinylic proton and the methylene protons (C2) of the propanoic acid chain. This technique was successfully used to assign the configuration of related β,γ-unsaturated carboxylic acids. wiley.com

Determination of Chiral Purity: If this compound is used in a reaction that creates a new chiral center (e.g., asymmetric hydrogenation of the double bond), it becomes necessary to determine the enantiomeric purity (or enantiomeric excess, ee) of the product.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the most common method for separating enantiomers and determining their relative amounts. semanticscholar.org The two enantiomers interact differently with the chiral column material, leading to different retention times.

NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers in the NMR spectrum, allowing for their quantification.

Conversion to Diastereomers: Reacting the chiral product with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid) forms a mixture of diastereomers. Diastereomers have different physical properties and can be distinguished and quantified by standard NMR or chromatography. mdpi.com

Table 3: Methodologies for Stereochemical Analysis

| Analysis Goal | Methodology | Principle |

|---|---|---|

| Assign (Z)-Configuration | 2D NMR (NOESY) | Detects through-space correlations between protons on the same side of the double bond. wiley.com |

| Separate E/Z Isomers | HPLC/GC | Differences in polarity and shape lead to different retention times on a chromatographic column. bldpharm.com |

| Determine Enantiomeric Purity | Chiral HPLC/GC | Enantiomers are separated by differential interaction with a chiral stationary phase. semanticscholar.org |

| Determine Enantiomeric Purity | NMR with Chiral Derivatizing Agents | Enantiomers are converted to diastereomers, which are distinguishable by standard NMR. mdpi.com |

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the complete structural elucidation of (Z)-4-Methylhex-3-enoic acid in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecule's connectivity and geometry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons through spin-spin coupling. The key feature for confirming the (Z)-isomer is the coupling constant (J-value) between the vinylic proton and the adjacent allylic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. The chemical shifts of the carboxylic acid carbon, the olefinic carbons, and the aliphatic carbons are diagnostic. oregonstate.edu The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) helps in distinguishing between CH₃, CH₂, CH, and quaternary carbons. rsc.org

A representative summary of expected NMR spectral data is provided below.

| Proton Environment (Position) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -COOH (1) | 10.0 - 12.0 | Broad Singlet | 1H |

| =CH- (3) | ~5.3 - 5.5 | Triplet (t) | 1H |

| -CH₂-COOH (2) | ~3.1 - 3.2 | Doublet (d) | 2H |

| -CH₂-CH₃ (5) | ~2.0 - 2.2 | Quintet (q) | 2H |

| =C-CH₃ (4) | ~1.7 - 1.8 | Singlet (s) | 3H |

| -CH₂-CH₃ (6) | ~1.0 - 1.1 | Triplet (t) | 3H |

| Carbon Environment (Position) | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (1) | 175 - 180 |

| =C(CH₃)- (4) | 138 - 142 |

| =CH- (3) | 120 - 125 |

| -CH₂-COOH (2) | 35 - 40 |

| -CH₂-CH₃ (5) | 20 - 25 |

| =C-CH₃ (4-Me) | 20 - 25 |

| -CH₂-CH₃ (6) | 12 - 15 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is a synthesis of typical values for similar structural motifs. oregonstate.edursc.orgsmolecule.com

Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Isomeric Differentiation

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural insights through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₇H₁₂O₂, by providing a highly accurate mass measurement. spectrabase.comspectrabase.com

When coupled with gas chromatography (GC-MS), the technique allows for the analysis of complex mixtures. spectrabase.comspectrabase.com Electron Ionization (EI) is a common method that induces characteristic fragmentation. The molecular ion [M]⁺ at m/z 128 is typically observed. Key fragmentation pathways include the loss of a water molecule (-18 Da) and the loss of a carboxyl group (-45 Da) or carbon dioxide (-44 Da). smolecule.com

While mass spectra of (Z) and (E) isomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed due to stereochemical influences on the fragmentation process. However, unequivocal differentiation between geometric isomers usually requires a chromatographic separation prior to MS analysis or specialized tandem MS (MS/MS) techniques.

| m/z | Proposed Fragment Ion | Plausible Loss Mechanism |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical |

| 110 | [M - H₂O]⁺ | Dehydration |

| 84 | [M - CO₂]⁺ | Decarboxylation followed by rearrangement |

| 69 | [C₅H₉]⁺ | Further fragmentation after decarboxylation |

Source: Data synthesized from spectral database information. smolecule.comspectrabase.comspectrabase.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions characteristic of the carboxylic acid group. A very broad band from 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration, broadened due to extensive hydrogen bonding. A sharp, strong absorption between 1700 and 1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The C=C double bond stretch appears as a medium intensity band around 1630-1650 cm⁻¹. smolecule.comkurouskilab.com

Raman Spectroscopy: In contrast to IR, the C=C stretching vibration in the Raman spectrum is typically strong and sharp, appearing around 1656 cm⁻¹, making it highly useful for confirming the presence of the double bond. mdpi.comresearchgate.net The C=O stretch is also observable but often weaker than in the IR spectrum. Aliphatic C-H stretching and bending vibrations are visible in both techniques. kurouskilab.commdpi.com The complementarity of IR and Raman allows for a more complete vibrational analysis of the molecule. kurouskilab.com

| Vibrational Mode | Functional Group | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Relative Intensity |

|---|---|---|---|---|

| O-H stretch | Carboxylic acid | 2500-3300 | Weak/Not observed | IR: Strong, Broad |

| C-H stretch (sp²) | Alkene | 3050-3100 | ~3005 | IR: Weak; Raman: Medium |

| C-H stretch (sp³) | Alkyl | 2850-2960 | 2850-2960 | IR: Medium; Raman: Strong |

| C=O stretch | Carboxylic acid | 1700-1730 | ~1700 | IR: Strong; Raman: Weak/Medium |

| C=C stretch | Alkene | ~1630 | ~1656 | IR: Medium; Raman: Strong |

| CH₂ bend | Alkyl | ~1465 | ~1440 | IR: Medium; Raman: Medium |

| C-O stretch | Carboxylic acid | 1250-1300 | - | IR: Medium |

Source: Data synthesized from general spectroscopic principles and data for unsaturated carboxylic acids. smolecule.comkurouskilab.commdpi.comresearchgate.netmdpi.com

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The methyl group at the C4 position makes this compound a chiral molecule, existing as a pair of enantiomers, (R) and (S). Distinguishing and quantifying these enantiomers is critical in many biological and chemical contexts. Chiral chromatography is the definitive method for this purpose. tandfonline.comnih.gov

The most common approaches involve either direct or indirect separation.

Direct Separation: This method uses a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving the enantiomers of carboxylic acids. nih.gov For GC analysis, the free acid or its volatile ester derivative (e.g., methyl ester) can be separated on a cyclodextrin-based chiral column. nih.gov

Indirect Separation: This technique involves derivatizing the racemic acid with a chiral resolving agent of known high enantiomeric purity to form a pair of diastereomers. tandfonline.com These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column (e.g., a C18 reversed-phase column). tandfonline.com After separation, the individual diastereomers can be collected and the chiral auxiliary removed to yield the pure enantiomers.

These methods allow for the determination of enantiomeric excess (ee) or enantiomeric ratio (er), which are crucial measures of stereochemical purity.

X-ray Crystallography of Derivatives for Absolute Configuration Determination

While NMR and chiral chromatography can confirm the relative stereochemistry and enantiomeric purity, X-ray crystallography is the gold standard for determining the absolute configuration (i.e., assigning R or S) of a chiral center.

Direct single-crystal X-ray analysis of this compound is challenging because it is a low-melting-point liquid, making it difficult to obtain the high-quality crystals required for diffraction. The standard research approach is to synthesize a crystalline derivative. This is typically achieved by reacting the carboxylic acid with a chiral molecule of known absolute configuration to form diastereomeric salts or amides that are more likely to crystallize.

Alternatively, a derivative incorporating a heavy atom (e.g., bromine) can be prepared. The presence of the heavy atom allows for the use of anomalous dispersion techniques during the crystallographic analysis, which enables the unambiguous determination of the absolute stereochemistry of the entire molecule. researchgate.net The structural data obtained from X-ray crystallography, including precise bond lengths, bond angles, and torsional angles, provides the ultimate proof of the molecule's three-dimensional structure. This technique was used to establish the stereochemistry of complex natural products containing similar unsaturated acid components. tandfonline.com

Computational Chemistry and Theoretical Studies on Z 4 Methylhex 3 Enoic Acid

Quantum Mechanical Calculations of Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and understanding the electronic nature of (Z)-4-Methylhex-3-enoic acid.

Electronic Properties: The electronic character of a molecule is defined by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's electronic stability and reactivity. A larger gap implies higher stability and lower reactivity. For 4-methylhex-3-enoic acid, the HOMO-LUMO gap has been calculated to be around 5.5 eV, suggesting moderate electronic stability. frontiersin.org

Analysis of the frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this class of compounds, the HOMO is typically localized on the carboxylic acid's oxygen atoms and the π-orbitals of the alkene group. frontiersin.org Conversely, the LUMO is predominantly centered on the π* anti-bonding orbitals of both the alkene and the carbonyl group. frontiersin.org This distribution indicates that the C3-C4 double bond and the carbonyl carbon are the primary electrophilic sites, susceptible to nucleophilic attack. frontiersin.org

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~5.5 eV | Indicates moderate electronic stability and reactivity. |

| HOMO Localization | Carboxylic oxygen, Alkene π orbitals | Region of highest electron density, likely to donate electrons (nucleophilic). |

| LUMO Localization | Alkene π* orbital, Carbonyl π* orbital | Region of lowest electron density, likely to accept electrons (electrophilic). |

Prediction of Reaction Mechanisms and Transition States

Theoretical methods are pivotal in elucidating the intricate details of chemical reactions, including the identification of transition states and the calculation of activation energies. For α,β-unsaturated carboxylic acids like this compound, several reaction types can be computationally modeled.

Autoxidation: The autoxidation of unsaturated fatty acids proceeds via a free-radical chain reaction, where the abstraction of allylic hydrogens is a key step. uc.eduresearchgate.net Theoretical calculations using methods like B3LYP/6-31G(d,p) can determine the C-H bond dissociation energies (BDE). uc.eduresearchgate.net The hydrogens on the carbon atom adjacent to the C=C double bond (the allylic position) have the lowest BDE and are thus the most susceptible to abstraction, initiating the oxidation process. uc.eduresearchgate.net

Electrophilic Addition and Cyclization: Reactions like fluorocyclization and halolactonization are common for unsaturated acids. frontiersin.orgresearchgate.net DFT studies can map out the potential energy surface for such reactions, comparing different mechanistic pathways, such as "fluorination first, cyclization later" versus "cyclization first, fluorination later". frontiersin.orgnih.gov These calculations can identify the transition states for each step, revealing the lowest energy pathway and predicting the stereochemical outcome of the reaction. frontiersin.orgnih.gov For instance, in the fluorocyclization of some unsaturated acids, a 5-exo-trig cyclization is predicted to be the favored pathway. frontiersin.orgnih.gov

Ozonolysis: The atmospheric degradation of unsaturated compounds is often initiated by ozonolysis. The mechanism involves the initial addition of ozone to the double bond to form a primary ozonide, followed by decomposition and rearrangement. acs.orgnih.gov Computational studies can model this complex reaction, calculating the transition state energies for ozone addition and subsequent steps to predict the final products and reaction kinetics. acs.orgnih.gov

Conformational Energy Landscapes and Molecular Dynamics Simulations

Conformational Analysis: A thorough conformational analysis aims to identify all stable low-energy conformers and map their relative energies. researchgate.net Methods like the CRESO (Conformer-Rotamer Ensemble Sampling and Optimization) protocol can be employed to systematically explore the conformational space. chemrxiv.org For short-chain fatty acid esters, the "all-trans" structure is often the global minimum, but other conformers with gauche torsions can lie close in energy. researchgate.net The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, MD can simulate the molecule's vibrations, rotations, and conformational transitions in a solvent environment. nih.govacs.org This approach is crucial for understanding how the solvent influences the conformational preferences and for calculating dynamic properties. For alkanoic acids, MD simulations have been used to study their aggregation and the formation of dimers in the liquid state. nih.gov

| Method | Description | Key Insights |

|---|---|---|

| Systematic Conformational Search (e.g., CRESO) | Algorithms that systematically rotate bonds to find all possible low-energy structures (conformers). | Provides a map of the potential energy surface and identifies the most stable conformers. chemrxiv.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time, often including explicit solvent molecules. | Reveals dynamic behavior, conformational flexibility, and solvent effects. nih.govacs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the reactive core of the molecule with high-level quantum mechanics and the environment with faster molecular mechanics. | Balances accuracy and computational cost for large systems or reactions in solution. nih.gov |

Spectroscopic Property Predictions

Computational methods are widely used to predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. mdpi.comarastirmax.com These calculations can accurately reproduce experimental trends, such as the deshielding of olefinic protons in conjugated systems, and can be a powerful tool for distinguishing between isomers. mdpi.compreprints.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. arastirmax.comresearchgate.net A frequency analysis on the optimized geometry yields a set of normal modes and their corresponding frequencies and intensities. These calculated frequencies often show a systematic deviation from experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. researchgate.net Such calculations are excellent for assigning the vibrational modes observed in experimental IR spectra, for example, identifying the characteristic strong absorption of the C=O stretch (around 1700-1730 cm⁻¹) and the broad O-H stretch of the carboxylic acid dimer. arastirmax.comsmolecule.com

| Functional Group | Typical Wavenumber (cm⁻¹) | Key Features |

|---|---|---|

| O-H stretch (in dimer) | 2500–3300 | Very broad due to strong hydrogen bonding. smolecule.com |

| C=O stretch | 1700–1730 | Strong, sharp absorption. smolecule.com |

| C=C stretch | ~1630 | Medium intensity. smolecule.com |

| C-O stretch | 1250–1300 | Medium intensity. smolecule.com |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While no specific QSAR studies on derivatives of this compound were found, the methodology is broadly applicable.

The process involves several key steps:

Data Set Assembly: A collection of derivatives with experimentally measured biological activity (e.g., enzyme inhibition IC₅₀ values) is required. nih.govmdpi.com

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and 3D descriptors (e.g., molecular surface area). mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the squared correlation coefficient (R²) and through internal (e.g., cross-validation) and external validation with a separate test set of compounds. mdpi.com

For derivatives of this compound, a QSAR model could be developed to predict their potential as, for example, antimicrobial agents or enzyme inhibitors. smolecule.com The resulting model could then be used to screen a virtual library of new, unsynthesized derivatives to identify the most promising candidates for further experimental investigation.

Role in Biosynthesis and Natural Product Chemistry

Occurrence and Isolation from Natural Sources

While the E-isomer, (E)-4-methyl-3-hexenoic acid, has been identified as an odor-active compound in yuzu (Citrus junos) and hop volatile oil, the natural occurrence of the (Z)-isomer is less documented. researchgate.net However, research on the biotransformation of β-myrcene, a monoterpene found in many plants, by various bacterial species, including those of the genus Pseudomonas, has shown the production of 4-methyl-3-hexenoic acid, although the specific isomer was not always defined. nih.gov This suggests that microbial sources, particularly bacteria capable of metabolizing plant-derived terpenes, are a potential natural reservoir for this compound.

The isolation of (Z)-4-methylhex-3-enoic acid from natural matrices typically involves extraction with organic solvents followed by chromatographic separation techniques to distinguish it from other fatty acids and its (E)-isomer.

Proposed Biosynthetic Pathways leading to this compound

The precise biosynthetic pathway for this compound has not been explicitly elucidated. However, based on the well-established principles of branched-chain fatty acid biosynthesis in microorganisms, a plausible pathway can be proposed. nih.govcdnsciencepub.com This process likely initiates from the metabolism of branched-chain amino acids, such as isoleucine.

The proposed pathway can be summarized as follows:

Precursor Formation: Isoleucine undergoes transamination and subsequent oxidative decarboxylation to yield 2-methylbutyryl-CoA. nih.gov

Chain Elongation: This starter unit is then elongated by the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units derived from malonyl-CoA. microbenotes.com

Introduction of the Double Bond: The formation of the cis-double bond at the Δ3 position is a critical step. In bacteria, this can occur through the action of a specialized dehydratase/isomerase enzyme during the fatty acid synthesis cycle. nih.gov This enzyme would catalyze the dehydration of a β-hydroxyacyl-ACP intermediate, followed by isomerization of the resulting trans-Δ2 double bond to a cis-Δ3 double bond.

An alternative route could involve the action of a desaturase enzyme on a saturated precursor, 4-methylhexanoic acid, although this is generally a mechanism for forming unsaturated fatty acids in eukaryotes.

Enzymatic Transformations and Biotransformation Studies

The enzymatic transformations involving this compound are an area of active investigation. A key enzymatic process that could be relevant is cis-trans isomerization. Gram-negative bacteria, particularly of the genera Pseudomonas and Vibrio, possess a periplasmic cis-trans isomerase (Cti) that can convert cis unsaturated fatty acids to their trans counterparts. oup.comnih.govoup.comresearchgate.net This enzyme is believed to play a role in adapting cell membrane fluidity in response to environmental stress. It is conceivable that if this compound is produced, it could be a substrate for such an isomerase, leading to the formation of the (E)-isomer.

Biotransformation studies have shown that microorganisms can utilize related compounds. For instance, Pseudomonas species can transform β-myrcene into 4-methyl-3-hexenoic acid. nih.gov This highlights the potential for microbial systems to be used for the production of this and related compounds.

Metabolic Fate and Derivative Formation in Biological Systems

Once formed, this compound is expected to enter the general fatty acid metabolic pathways. In most organisms, this would primarily involve β-oxidation, a process that sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter central metabolism for energy production or be used as a building block for other molecules. nih.govresearchgate.net

In fungi, unsaturated fatty acids can also be substrates for the formation of a diverse array of signaling molecules called oxylipins. mdpi.comimrpress.com This process typically involves enzymes like lipoxygenases and cytochrome P450 monooxygenases. It is plausible that this compound could be converted into hydroxylated or other oxygenated derivatives in fungal systems, potentially with unique biological activities.

This compound as a Precursor in Natural Product Synthesis

Short-chain carboxylic acids are fundamental building blocks in the biosynthesis of a large and diverse class of natural products known as polyketides. syr.edu These are assembled by large, multi-domain enzymes called polyketide synthases (PKSs). It is therefore highly probable that this compound, after being activated to its coenzyme A thioester, can serve as a starter or extender unit in polyketide biosynthesis.

An example of a natural product containing a related structural motif is Erinacerin J, which possesses a methyl (E)-6-[4,6-dihydroxy-2-(2-hydroxyethyl)-1-oxo-3H-isoindol-5-yl]-4-methylhex-3-enoate moiety. ontosight.ai While the stereochemistry of the double bond is trans in this case, it demonstrates that the 4-methylhex-3-enoic acid scaffold is utilized by nature in the construction of more complex bioactive molecules. The cyclic peptide ternatin also incorporates a dehydro-homoleucine residue (2-amino-4-methylhex-5-enoic acid), which shares a similar branched, unsaturated six-carbon backbone. nih.gov

The unique geometry of the cis double bond in this compound could lead to the formation of polyketides with distinct three-dimensional structures and, consequently, novel biological properties compared to those derived from its trans isomer or saturated counterparts.

Applications of Z 4 Methylhex 3 Enoic Acid in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecule Synthesis

There is a notable absence of scientific literature detailing the use of (Z)-4-Methylhex-3-enoic acid as a chiral building block for the synthesis of complex molecules. While the molecule itself is not chiral, its derivatives could potentially be resolved or synthesized in an enantiomerically pure form to serve as chiral synthons. However, specific examples or methodologies employing this compound for such purposes are not presently documented in searchable scientific databases.

Use in Total Synthesis of Natural Products

A comprehensive search of chemical literature and databases did not yield any instances of this compound being utilized as a key fragment or starting material in the total synthesis of natural products. While structurally similar motifs may exist in natural compounds, the direct incorporation of this specific acid is not reported.

Derivatization for Material Science Applications

The potential of this compound in material science through derivatization remains an uncharted area of research. There are no available studies that describe the polymerization of this compound or its derivatives, nor are there reports on its incorporation into polymers to modify their properties. Consequently, no data on the resulting materials' characteristics, such as thermal stability or mechanical properties, can be provided.

Development of Novel Reagents and Catalysts derived from this compound

The exploration of this compound as a precursor for novel reagents and catalysts is not documented in the current body of scientific literature. The synthesis of specialized reagents or ligands for catalysis often relies on molecules with specific functional groups and stereochemical arrangements that can coordinate to metal centers or participate in catalytic cycles. At present, there is no evidence to suggest that this compound has been investigated for these applications.

Synthesis and Characterization of Analogs and Derivatives of Z 4 Methylhex 3 Enoic Acid

Structure-Reactivity Relationship Studies of Modified Analogs

The reactivity of (Z)-4-Methylhex-3-enoic acid is intrinsically linked to its molecular architecture. The interplay between the carboxylic acid group, the carbon-carbon double bond, and the methyl branch dictates its chemical behavior. Studies comparing it with its modified analogs provide crucial insights into these relationships.

The introduction of additional functional groups dramatically alters the molecule's properties. For instance, an analog like 3-(Aminomethyl)-5-methylhex-4-enoic acid, which features an aminomethyl group, exhibits increased polarity and hydrogen-bonding capability compared to the parent compound. This modification significantly impacts its solubility and reactivity. Comparative studies between such analogs are essential for understanding how specific structural changes can be used to fine-tune the molecule's characteristics for various applications.

Table 1: Comparative Analysis of this compound and its Analogs

| Compound Name | Key Structural Feature | Impact on Reactivity |

|---|---|---|

| This compound | C=C double bond in (Z) configuration | Site for addition reactions (e.g., hydrogenation); stereochemistry influences interactions. |

| 4-Methylhexanoic acid | Saturated carbon chain | Lacks the reactivity of the C=C double bond; less rigid structure. smolecule.com |

Synthesis of Saturated and Unsaturated Derivatives

The synthesis of derivatives from this compound primarily involves reactions targeting the carboxylic acid group or the double bond.

Saturated Derivatives: The most fundamental saturated derivative is 4-methylhexanoic acid. It is typically synthesized via the catalytic hydrogenation of this compound. This reaction eliminates the double bond, resulting in a saturated aliphatic chain. smolecule.com This process is critical for creating derivatives where the rigidity and reactivity of the double bond are not desired.

Unsaturated Derivatives: A variety of unsaturated derivatives have been synthesized to explore the impact of stereochemistry and additional functional groups.

Stereoisomers: The stereoselective synthesis of the (E)-isomer, (E)-4-Methylhex-3-enoic acid, has been achieved through a two-step process involving the iron-catalyzed carbometalation of homopropargylic alcohols with Grignard reagents, followed by oxidation. researchgate.net Such syntheses are vital for comparative studies, as the different spatial arrangements of the (Z) and (E) isomers can lead to distinct properties.

Functionalized Unsaturated Derivatives: More complex unsaturated derivatives have been prepared using advanced synthetic methods. For example, a one-pot sequential double 1,6-addition of Grignard reagents to methyl coumalate has been developed to produce β,γ-unsaturated carboxylic acids like (E/Z)-4-(Methoxycarbonyl)-5-methylhex-3-enoic acid. wiley.com This method allows for the regio- and stereoselective creation of new, functionalized unsaturated structures. Esterification of the carboxylic acid group with various alcohols is another common strategy to produce derivatives with different properties. smolecule.com

Table 2: Selected Synthesized Derivatives of 4-Methylhex-3-enoic Acid

| Derivative Name | Type | Synthetic Method Highlight | Reference |

|---|---|---|---|

| 4-Methylhexanoic acid | Saturated | Catalytic hydrogenation of the C=C double bond. | smolecule.com |

| (E)-4-Methylhex-3-enoic acid | Unsaturated (Stereoisomer) | Iron-catalyzed carbometalation of a homopropargylic alcohol followed by oxidation. | researchgate.net |

Preparation of Functionalized Analogs for Specific Research Purposes

The synthesis of functionalized analogs of this compound is often driven by the requirements of specific research fields, particularly in pharmacology and sensory science.

Pharmaceutical Research: The core structure of methylhexanoic acid is a key component in certain pharmaceutically active molecules. For example, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) is a widely used anticonvulsant drug. Its synthesis can involve intermediates that are structurally related to methylhexenoic acid, highlighting the importance of developing synthetic routes to these functionalized amino acid analogs. google.comgoogle.com Similarly, analogs of Mycophenolic acid, which contains an (E)-4-methylhex-4-enoic acid moiety, have been designed and synthesized to investigate their potential as cancer treatments. nih.gov

Structure-Activity Studies: To probe the requirements of biological targets such as receptors, series of related analogs are often prepared. For instance, the (Z) and (E) isomers of 5-aminopent-2-enoic acid and 5-aminopent-3-enoic acid were synthesized to study their structure-activity relationships at GABA receptors. grafiati.com This type of systematic functionalization and modification is crucial for medicinal chemistry.

Sensory and Olfactory Research: The stereoisomers of 4-methyl-3-hexenoic acid have been synthesized for use as reference standards in sensory evaluation and aroma research. The identification of (E)-4-methyl-3-hexenoic acid as a potent odor-active compound in yuzu fruit was confirmed by its stereoselective synthesis, which was then used for sensory analysis. researchgate.net

Table 3: Examples of Functionalized Analogs and Their Research Applications

| Analog Name | Functionalization | Research Purpose |

|---|---|---|

| (S)-3-(Aminomethyl)-5-methylhexanoic acid | Aminomethyl group, specific stereochemistry | Active pharmaceutical ingredient (anticonvulsant). |

| Silyl ester analogues of Mycophenolic acid | Silyl ester groups on a complex scaffold containing a methylhexenoic acid moiety | Investigation of cytotoxic activity for cancer treatment. nih.gov |

| (Z)- and (E)-5-Aminopent-3-enoic acid | Amino group, varied double bond position and geometry | Structure-activity relationship studies on GABA receptors. grafiati.com |

Compound Index

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(Aminomethyl)-5-methylhex-4-enoic acid |

| 3-isobutylidene-2-oxopentanedioic acid mono-potassium salt |

| 4-methylhexanoic acid |

| 5-aminopent-2-enoic acid |

| 5-aminopent-3-enoic acid |

| (E)-4-Methyl-3-hexenoic acid |

| (E/Z)-4-(Methoxycarbonyl)-5-methylhex-3-enoic acid |

| (S)-3-(aminomethyl)-5-methylhexanoic acid |

| Glyoxylic acid |

| Methyl coumalate |

| Mycophenolic acid |

Future Directions and Emerging Research Avenues for Z 4 Methylhex 3 Enoic Acid

Exploration of Undiscovered Reactivity Patterns

The unique electronic and steric environment of (Z)-4-Methylhex-3-enoic acid suggests a rich and largely unexplored reactive landscape. Future research will likely focus on leveraging its distinct structural features to uncover novel reactivity patterns.

Catalytic C-H Functionalization: A significant frontier in organic synthesis is the direct functionalization of C-H bonds. For this compound, this could involve the selective activation of allylic or aliphatic C-H bonds. Transition-metal catalysis, particularly with rhenium complexes, has shown promise in the α-C–H bond functionalization of carboxylic acids, a strategy that could lead to novel derivatives of this compound. nih.gov Such transformations would provide a direct route to more complex molecular architectures without the need for pre-functionalized substrates.

Photocatalyzed Reactions: The double bond in this compound is a prime target for photocatalyzed reactions. Research into the photocatalyzed functionalization of alkenoic acids has demonstrated the potential for converting them into valuable building blocks like γ-keto acids and succinic acid derivatives. nih.gov Applying similar methodologies to this compound could yield a range of new compounds with potential applications in pharmaceuticals and materials science.

Conjugate Addition Variants: While α,β-unsaturated carbonyl compounds are known to undergo conjugate additions, the trisubstituted nature of the double bond in this compound presents an interesting challenge and opportunity. wikipedia.orglibretexts.org Investigating novel nucleophiles and catalytic systems for stereoselective conjugate additions could lead to the synthesis of chiral molecules with high atom economy.

A summary of potential reactivity explorations is presented in the table below.

| Research Focus | Potential Reaction | Expected Outcome |

|---|---|---|

| C-H Functionalization | Transition-metal catalyzed allylic C-H activation | Direct synthesis of complex derivatives |

| Photocatalysis | Radical addition to the C=C double bond | Novel γ-keto acids and succinic acid analogues |

Development of Greener Synthetic Methodologies

As the chemical industry shifts towards more sustainable practices, the development of environmentally benign synthetic routes to and from this compound will be crucial.

Biocatalysis: The use of enzymes in organic synthesis offers a green alternative to traditional chemical methods. Carboxylic acid reductases (CARs) have been employed for the reduction of α,β-unsaturated carboxylic acids to their corresponding alcohols. rsc.org Future work could involve screening for or engineering enzymes that can selectively reduce the carboxylic acid or the double bond of this compound, providing access to valuable chiral building blocks.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable resources is a key area for future research. Fatty acids derived from plant oils are attractive starting materials for producing valuable chemicals. researchgate.netmdpi.com Developing catalytic pathways, such as isomerizing functionalization reactions, could potentially lead to the sustainable production of this compound and its derivatives. researchgate.net

Green Solvents and Catalysts: Future synthetic strategies will likely focus on the use of greener solvents, such as dimethyl carbonate, and the development of reusable solid catalysts. organic-chemistry.org For instance, selenium-catalyzed oxidation of aldehydes in water presents an eco-friendly method for producing carboxylic acids. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions that are difficult to control in batch.

Continuous Synthesis: The synthesis of carboxylic acids and their derivatives has been successfully demonstrated in flow reactors. durham.ac.uknih.gov A continuous-flow process for the synthesis of this compound could be developed, potentially involving the carboxylation of a suitable organometallic precursor using CO2 in a tube-in-tube gas permeable membrane reactor. durham.ac.uk

Automated Derivatization and Screening: Integrating flow synthesis with automated purification and analysis would enable the rapid generation of a library of derivatives of this compound. This high-throughput approach would accelerate the discovery of new compounds with desirable properties for various applications.

The table below outlines potential parameters for a flow synthesis approach.

| Parameter | Potential Value/Condition | Rationale |

|---|---|---|

| Reactor Type | Tube-in-tube gas permeable membrane | Efficient gas-liquid contact for carboxylation |

| Temperature | Room Temperature | Mild conditions for energy efficiency |

| Pressure | 1-10 bar CO2 | To ensure sufficient CO2 concentration |

Advanced Materials Applications via Derivatization

The carboxylic acid group and the double bond in this compound are ideal handles for derivatization, opening up possibilities for its use in advanced materials.

Polymer Synthesis: α,β-unsaturated carboxylic acids and their esters are important monomers for the synthesis of polymers. google.com this compound could be explored as a monomer or co-monomer in polymerization reactions to create novel polymers with tailored properties, such as thermal stability and hydrophobicity. aip.org

Surface Functionalization: Carboxylic acids are widely used to functionalize the surfaces of materials like carbon nanotubes. acs.org Derivatizing this compound and grafting it onto surfaces could impart new functionalities, such as improved dispersibility in polar solvents or specific binding capabilities.

Functional Fluids and Lubricants: The ester derivatives of medium-chain fatty acids have applications as lubricants and functional fluids. Investigating the synthesis and properties of various esters of this compound could lead to the development of new high-performance materials.

Expanding its Role as a Chiral Auxiliary or Ligand

The development of new chiral auxiliaries and ligands is essential for advancing asymmetric synthesis. The structure of this compound provides a foundation for designing novel chiral molecules.

Chiral Auxiliaries: By introducing a chiral center into the molecule, for example through asymmetric reduction or epoxidation, derivatives of this compound could be developed as new chiral auxiliaries. These auxiliaries could be used to control the stereochemistry of a wide range of chemical reactions. du.ac.in

Chiral Ligands for Asymmetric Catalysis: The carboxylic acid and the double bond can be modified to create bidentate or monodentate ligands for transition metal catalysts. The synthesis of a library of such ligands derived from this compound and their application in asymmetric hydrogenation, oxidation, and C-C bond-forming reactions is a promising area of research. mdpi.comchemistryviews.org

Organocatalysis: Chiral derivatives of this compound could also be explored as organocatalysts for various asymmetric transformations, building on the success of other chiral carboxylic acids in this field. rsc.org

Q & A

Q. What experimental techniques are recommended for characterizing (Z)-4-methylhex-3-enoic acid?

To confirm the structure and purity of this compound, employ 1H/13C NMR spectroscopy to identify stereochemistry and functional groups (e.g., carboxylic acid and double bond positions). Infrared (IR) spectroscopy can validate the presence of the carboxylic acid group (C=O stretch at ~1700 cm⁻¹) and C=C bonds (~1650 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) is suitable for assessing purity, given its volatility (boiling point: 118°C at 12 Torr). For physical properties, measure density (0.9644 g/cm³) and refractive index (1.4512 at 589.3 nm) as secondary validations .

Q. What synthetic routes are commonly used to prepare this compound?

A two-step approach is typical:

- Esterification : React 4-methylhex-3-enoate precursors (e.g., ethyl esters) under acidic or enzymatic conditions to form the ester intermediate.

- Catalytic cyclization : Use acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) to induce cyclization or isomerization, ensuring stereochemical control for the (Z)-configuration. Monitor reaction progress via TLC (Rf = 0.62 in hexane/EtOH 1:1) and optimize temperatures (~45°C) to minimize side reactions .

Q. How should this compound be stored to maintain stability?

Store the compound at room temperature in a desiccator to prevent moisture absorption. Avoid prolonged exposure to light, as unsaturated carboxylic acids may undergo photochemical degradation. For long-term storage, aliquot under inert gas (N₂/Ar) in amber vials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point)?

Cross-validate data using standardized protocols :

- Melting point : Literature reports conflicting values (e.g., -9.25°C estimated vs. unreported in some sources). Use differential scanning calorimetry (DSC) with controlled heating rates.

- pKa : Predicted pKa (4.52 ± 0.10) can be confirmed via potentiometric titration in aqueous or mixed solvents. Compare results with databases like NIST Chemistry WebBook and replicate measurements across labs to address inconsistencies .

Q. What strategies are effective for separating (Z)- and (E)-isomers of 4-methylhex-3-enoic acid?

Use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and a hexane/isopropanol mobile phase. Adjust pH to 2.5–3.0 (using formic acid) to protonate the carboxylic acid, enhancing resolution. Alternatively, employ NMR-based stereochemical analysis (NOESY/ROESY) to distinguish spatial arrangements of substituents around the double bond .

Q. How can mechanistic insights into the acid-catalyzed reactions of this compound be obtained?

Combine isotopic labeling (e.g., deuterium at the α-position) with kinetic studies to track proton transfer steps. Computational methods (DFT calculations) can model transition states and predict regioselectivity. For example, BF₃-catalyzed cyclization mechanisms (as in related compounds) involve electrophilic activation of the carbonyl group, followed by carbocation rearrangement .

Q. What methodologies are suitable for evaluating the biological activity of this compound?